REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([N:9]=[C:10]([NH2:12])[N:11]=2)[CH:8]=1.[C:13](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:14]>ClCCl>[N:12]([C:10]1[N:11]=[C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]2[N:9]=1)=[C:13]=[S:14]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=2N(C1)N=C(N2)N
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NN2C(C=CC(=C2)OC)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.8 mmol | |
AMOUNT: MASS | 166 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |